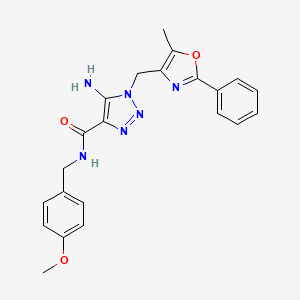
4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs, such as piperidine rings and carboxamide groups, which are common in medicinal chemistry for their biological activities. For instance, the first paper describes antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors . The second paper discusses trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines as a novel class of micro opioid receptor antagonists . These studies suggest that modifications on the piperidine ring and the carboxamide moiety can lead to compounds with significant biological activities.
Synthesis Analysis
The synthesis of 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide is not detailed in the provided papers. However, the synthesis of similar compounds typically involves multi-step organic reactions, including amide bond formation, aromatic substitutions, and sulfonamide linkages. The synthesis of related piperidine carboxamides often requires careful selection of starting materials and reaction conditions to achieve the desired selectivity and yield .
Molecular Structure Analysis
While the exact molecular structure analysis of 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide is not provided, the papers indicate that the piperidine ring and the carboxamide group are crucial for the biological activity of similar compounds. The piperidine ring can provide conformational rigidity and influence the binding affinity to biological targets, while the carboxamide group can form hydrogen bonds and contribute to the compound's pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions involving 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide are not discussed in the provided papers. However, compounds with piperidine and carboxamide functionalities are known to undergo reactions such as acylation, alkylation, and sulfonation. These reactions can be used to modify the chemical structure and, consequently, the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide are not mentioned in the provided papers. However, similar compounds are generally characterized by their solubility, stability, melting point, and ability to form crystals, which are important for drug formulation and delivery. The presence of a piperidine ring and a carboxamide group can also influence the lipophilicity and hydrogen bonding capacity of the compound, affecting its absorption and distribution in the body .
Applications De Recherche Scientifique
CGRP Receptor Antagonist Synthesis
4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide is related to compounds like (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, which are potent calcitonin gene-related peptide (CGRP) receptor antagonists. These compounds have been synthesized through a convergent, stereoselective, and economical process, demonstrating scalability and effectiveness in drug development (Cann et al., 2012).
Synthesis and Pharmacological Properties
The synthesis, pharmacological properties, and applications of derivatives of 4-substituted and 1,4-disubstituted piperidines, including compounds related to 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide, are discussed extensively. These derivatives are significant in medicinal chemistry, contributing to the development of various therapeutic agents (Vardanyan, 2018).
Small Molecule Inhibitors Development
Research on N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, similar in structure to 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide, led to the discovery of small molecule PCSK9 mRNA translation inhibitors. These findings contribute to the development of novel treatments for diseases involving the PCSK9 protein (Londregan et al., 2018).
Antibacterial Properties
Studies on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, structurally related to 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide, have shown moderate to significant antibacterial activity. This research provides insight into the potential antibacterial applications of these compounds (Khalid et al., 2016).
Anti-HIV-1 Activity
A piperidine-4-carboxamide CCR5 antagonist, structurally similar to 4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide, demonstrated highly potent anti-HIV-1 activity. This compound, TAK-220, showcased strong inhibition of CCR5-using HIV-1 clinical isolates, making it a significant contribution to HIV research and potential treatments (Imamura et al., 2006).
Mécanisme D'action
Target of action
Both compounds contain a triazole ring. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Mode of action
The mode of action of triazole compounds is often related to their ability to bind to various enzymes and receptors. For example, some triazole compounds are known to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in DNA synthesis and cell growth .
Biochemical pathways
Depending on the specific targets of these compounds, they could affect various biochemical pathways. For instance, if a compound inhibits DHFR, it would affect the folate pathway, which is crucial for DNA synthesis and cell growth .
Pharmacokinetics
The pharmacokinetics of these compounds would depend on various factors, including their chemical structure, solubility, and stability. Generally, compounds containing a triazole ring are considered to have good bioavailability .
Result of action
The result of the action of these compounds would depend on their specific targets. If they inhibit an enzyme like DHFR, they could potentially stop cell growth and have anti-cancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-N-[(4-methoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-18(25-22(31-14)16-6-4-3-5-7-16)13-28-20(23)19(26-27-28)21(29)24-12-15-8-10-17(30-2)11-9-15/h3-11H,12-13,23H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTORASCVYIDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(piperidin-1-ylsulfonyl)-N,N-dipropylbiphenyl-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)
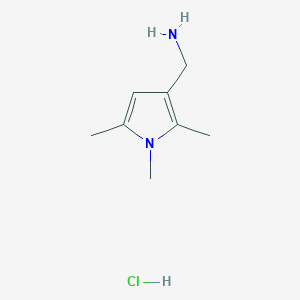
![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)
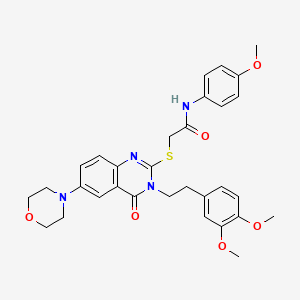
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

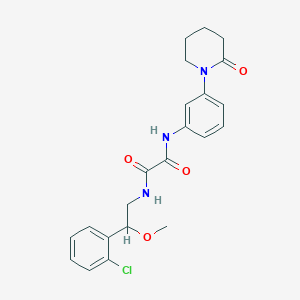
![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)
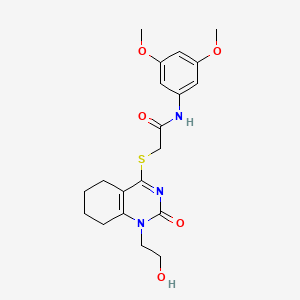
![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)
